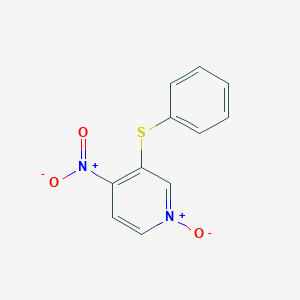
Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide: is a chemical compound with the molecular formula C11H8N2O3S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a nitro group at the 4-position, a phenylthio group at the 3-position, and an oxide group at the 1-position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide typically involves the nitration of pyridine derivativesThe reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The process typically includes multiple steps, such as nitration, oxidation, and substitution reactions, carried out under controlled conditions to optimize the production efficiency .
化学反応の分析
Types of Reactions: Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of pyridine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amino-substituted pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenylthio group can engage in nucleophilic and electrophilic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
3-Nitropyridine: A simpler nitro-substituted pyridine derivative.
4-Nitropyridine N-oxide: Similar structure but lacks the phenylthio group.
2,4-Dinitropyridine: Contains two nitro groups, offering different reactivity.
Uniqueness: Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide is unique due to the combination of its nitro, phenylthio, and oxide groups, which confer distinct chemical properties and reactivity compared to other pyridine derivatives .
特性
CAS番号 |
13959-52-9 |
|---|---|
分子式 |
C11H8N2O3S |
分子量 |
248.26 g/mol |
IUPAC名 |
4-nitro-1-oxido-3-phenylsulfanylpyridin-1-ium |
InChI |
InChI=1S/C11H8N2O3S/c14-12-7-6-10(13(15)16)11(8-12)17-9-4-2-1-3-5-9/h1-8H |
InChIキー |
CCMDYNSRNRTGIG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=C(C=C[N+](=C2)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



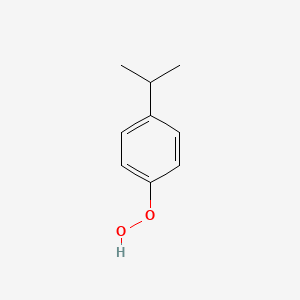


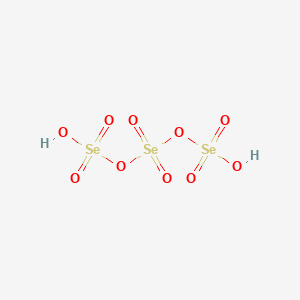
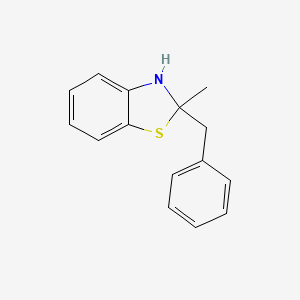
![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)
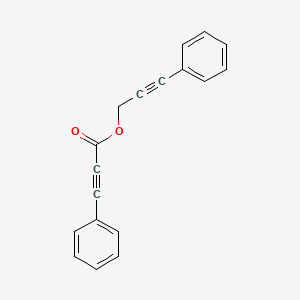

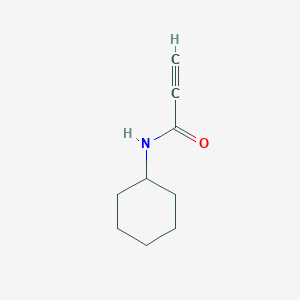

![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)
![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)

